3-Iodo-6-methoxyimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C₇H₆IN₃O. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be facilitated under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level . The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Imidazo[1,2-c]pyridines: These are another class of related compounds with variations in their ring structure and substituents.
Uniqueness
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C7H6IN3O
- Molecular Weight : 235.04 g/mol
- IUPAC Name : this compound
- CAS Number : 92133481
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Notably, the incorporation of iodine and methoxy groups can be achieved through halogenation and methylation reactions, respectively. These methods allow for the fine-tuning of the compound's biological activity by altering its electronic properties.
Antimicrobial Properties
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit antimicrobial activity against various pathogens. The presence of halogen substituents, such as iodine in this compound, enhances this activity by increasing the compound's lipophilicity and facilitating membrane penetration.
Anticancer Activity
Studies have demonstrated that compounds within this class can inhibit cancer cell proliferation. For instance, a derivative similar to this compound showed significant cytotoxic effects in vitro against human cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis and disruption of cell cycle progression.
Binding Affinity to Amyloid Plaques
A related study evaluated various imidazo[1,2-b]pyridazine derivatives for their binding affinity to amyloid plaques, which are implicated in Alzheimer’s disease. The findings revealed that these compounds can bind with affinities ranging from 11 nM to over 1000 nM depending on their substitution patterns. This suggests that derivatives like this compound could be explored as imaging agents or therapeutic candidates for neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound can modulate receptor activity associated with neurotransmission and cellular signaling pathways.
- Apoptotic Pathways : It triggers apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroimaging Potential
A recent investigation into the binding properties of imidazo[1,2-b]pyridazines for amyloid plaques demonstrated that compounds with similar structures could serve as effective radiotracers for positron emission tomography (PET) imaging in Alzheimer’s patients. This opens avenues for early diagnosis and monitoring of therapeutic interventions .
Comparison with Related Compounds
The biological activity of this compound can be compared with other halogenated imidazo derivatives:
Compound Name | Binding Affinity (nM) | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | TBD | High | Moderate |
4-Bromo-5-methylimidazo[1,2-b]pyridazine | <100 | Moderate | High |
5-Chloro-3-(trifluoromethyl)imidazo[1,2-b]pyridazine | TBD | Low | High |
Properties
Molecular Formula |
C7H6IN3O |
---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
3-iodo-6-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,1H3 |
InChI Key |
LWSGCASZKRPFPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NC=C2I)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.